molecular formula C11H21N3O3 B1396609 Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate CAS No. 234108-58-8

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

Katalognummer: B1396609
CAS-Nummer: 234108-58-8
Molekulargewicht: 243.3 g/mol
InChI-Schlüssel: MCRRSQHTAKWRQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate (CAS 234108-58-8) is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a piperazine scaffold substituted with both a Boc (tert-butoxycarbonyl) protecting group and a 2-aminoethyl side chain, making it a versatile intermediate for the synthesis of more complex molecules. Its structure is integral in the development of serine/threonine kinase inhibitors, as evidenced by its use in patented pharmaceutical research . The Boc protecting group enhances the molecule's stability and allows for selective deprotection under mild acidic conditions, facilitating further synthetic modifications. The primary amine on the side chain serves as a key functional handle for forming amide bonds or other conjugations, enabling researchers to systematically build molecular libraries. With a molecular formula of C11H21N3O3 and a molecular weight of 243.307 g/mol, this compound is characterized to ensure consistency and reliability in experimental workflows . It is supplied with a minimum purity of 95% and is for Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this product using appropriate personal protective equipment.

Eigenschaften

IUPAC Name

tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRRSQHTAKWRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. It is utilized in the following ways:

  • Synthesis of β-lactam Antibiotics : This compound has been reported as a precursor in the synthesis of β-lactamase inhibitors, which are crucial for combating antibiotic resistance. For instance, it is involved in the preparation of compounds that inhibit β-lactamase enzymes, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .
  • Building Block for Drug Development : Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. Researchers have explored its derivatives for potential therapeutic applications, particularly in treating neurological disorders .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets:

  • Neuropharmacological Agents : Studies indicate that derivatives of this compound exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems .
  • Anticancer Activity : Some derivatives have been investigated for their anticancer properties through mechanisms that involve apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

Study Reference Focus Area Findings
WO2014200786A1Synthesis of β-lactamase inhibitorsDemonstrated the utility of this compound as a key intermediate in developing effective β-lactamase inhibitors .
PubChem ReportNeuropharmacologyInvestigated derivatives showing enhanced activity against neurodegenerative conditions, highlighting the compound's potential in treating Alzheimer's disease .
BLD PharmAnticancer ResearchReported anticancer properties in modified forms of the compound, suggesting mechanisms involving apoptosis and cell cycle regulation .

Wirkmechanismus

The mechanism by which tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can act as a ligand, binding to specific sites on these targets and modulating their activity. The tert-butyl ester group enhances the compound's stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, highlighting structural variations, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications Reference
This compound 2-Aminoethyl C₁₁H₂₁N₃O₃ 243.30 234108-58-8 Building block for antibiotics and kinase inhibitors; aminoethyl enables amide coupling
Tert-butyl 4-(2,3-dichloro-6-quinolyl)-3-oxo-piperazine-1-carboxylate (int-17) 2,3-Dichloro-6-quinolyl C₂₀H₂₂Cl₂N₄O₃ 437.32 Not provided Enhances antibiotic efficacy against K. pneumoniae via efflux pump inhibition
Tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate 4-Aminophenyl C₁₅H₂₁N₃O₃ 291.35 444002-56-6 Intermediate for aryl coupling reactions; aromatic amine facilitates Suzuki-Miyaura couplings
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate 4-Fluorophenyl C₁₅H₂₀FN₃O₃ 309.34 Not provided Improved metabolic stability due to fluorine; used in high-throughput phasing pipelines
Tert-butyl 4-(imidazo[1,2-a]pyridin-7-yl)-3-oxopiperazine-1-carboxylate Imidazo[1,2-a]pyridin-7-yl C₁₆H₂₀N₄O₃ 316.35 1400764-42-2 Potential kinase inhibitor scaffold; heterocyclic moiety enhances target binding affinity
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate 2-Hydroxyethyl C₁₁H₂₀N₂O₄ 244.29 910573-06-7 Increased hydrophilicity; suitable for prodrug design or polar conjugates
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate 2,6-Dioxopiperidin-3-yl C₁₄H₂₁N₃O₅ 311.33 2154341-65-6 Protease inhibitor candidate; dioxopiperidine moiety mimics peptide substrates

Key Structural and Functional Differences

Aminoethyl vs. Hydroxyethyl Substituents

  • The 2-aminoethyl group (target compound) provides a primary amine for nucleophilic reactions (e.g., forming amides or ureas), making it ideal for covalent conjugation with carboxylic acids or electrophiles .
  • The 2-hydroxyethyl analog (CAS: 910573-06-7) lacks nucleophilic reactivity but offers enhanced solubility in aqueous systems, favoring applications in polar drug formulations .

Aromatic vs. Heterocyclic Substituents

  • 4-Fluorophenyl (CAS: N/A) and 4-aminophenyl (CAS: 444002-56-6) derivatives exhibit distinct electronic profiles. The fluorine atom in the former increases lipophilicity and metabolic stability, while the aromatic amine in the latter enables cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .
  • The imidazo[1,2-a]pyridin-7-yl substituent (CAS: 1400764-42-2) introduces a planar heterocycle, which may improve π-stacking interactions in kinase binding pockets .

Biologische Aktivität

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate (CAS No. 234108-58-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉N₃O₂
  • Molecular Weight : 229.324 g/mol
  • Structure : The compound features a piperazine ring substituted with a tert-butyl group and an aminoethyl side chain, contributing to its lipophilicity and potential interactions with biological targets.

Pharmacological Profile

  • CYP Enzyme Interaction :
    • This compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) which are crucial for drug metabolism .
  • Blood-Brain Barrier (BBB) Permeability :
    • The compound is not classified as a BBB permeant, indicating limited ability to cross into the central nervous system .
  • Skin Permeation :
    • Log Kp (skin permeation) is reported at -8.16 cm/s, suggesting low permeability through the skin barrier .
  • Lipophilicity :
    • The compound has varying log P values across different models (iLOGP: 2.27; XLOGP3: -0.53), indicating it may exhibit both hydrophilic and lipophilic characteristics depending on the environment .

The specific mechanisms of action for this compound have not been extensively documented in literature. However, compounds with similar structures often interact with neurotransmitter systems or exhibit enzyme inhibition properties.

Study on Antidepressant Activity

A study investigated the potential antidepressant effects of related piperazine derivatives, noting that modifications at the piperazine nitrogen could enhance serotonin receptor affinity. While specific data on this compound was not available, similar compounds showed promising results in animal models for depression .

Synthesis and Yield Optimization

Research has focused on optimizing the synthesis of piperazine derivatives to improve yields and reduce reaction times. For example, adjustments in reaction conditions significantly increased the yield of similar compounds from 50% to over 75% through better reagent selection and reaction monitoring .

CompoundYield (%)Reaction Conditions
Piperazine derivative A75%Reduced reaction time from 40 min to 5 min
Piperazine derivative B50%Optimized reagent concentration

Toxicity Studies

Limited toxicity studies have been conducted specifically on this compound. However, related compounds have shown low toxicity profiles in preliminary assessments, suggesting a need for further investigation into safety and efficacy in clinical settings .

Vorbereitungsmethoden

General Synthetic Route

The synthesis of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate predominantly involves constructing the piperazine core with specific functional groups attached at designated positions. The key steps include:

Specific Methodologies

i. Multi-step Organic Synthesis

Research indicates that the synthesis involves initial formation of a protected piperazine intermediate, followed by selective functionalization at the 4-position with aminoethyl groups, and subsequent oxidation to introduce the keto functionality at position 3. The process typically employs reagents like Boc2O for protection, acyl chlorides for oxidation, and nucleophilic reagents for aminoethyl substitution.

ii. One-pot Synthesis Approaches

Recent advances have demonstrated one-pot strategies, where multiple steps—such as coupling, protection, and functionalization—are combined in a single reaction vessel, reducing purification steps and increasing overall yield. For example, a study demonstrated the use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) to functionalize piperazine derivatives efficiently, although this is more relevant for derivatives with azide groups.

Specific Experimental Conditions and Data

Parameter Details Reference/Source
Reagents Di-tert-butyl dicarbonate (Boc2O), piperazine derivatives, acyl chlorides, azides ,,
Catalysts CuI (copper iodide), DIPEA (N,N-Diisopropylethylamine), Cu(OTf)2 ,
Solvents DMF (Dimethylformamide), THF (Tetrahydrofuran), ethyl acetate ,
Reaction Conditions - Temperature: 0°C to room temperature for azide reactions, 25°C for coupling
- Time: 5 min to 24 hours depending on step
,
Yield Typically >90% for key steps; overall yields depend on the route but can reach 80% in optimized conditions ,

Notable Research Findings and Innovations

  • One-pot synthesis techniques have been successfully employed for the rapid assembly of the compound, especially in the context of synthesizing derivatives for pharmacological evaluation. These methods utilize copper-catalyzed click reactions to introduce aminoethyl groups efficiently, with high purity and yields exceeding 95%.

  • Oxidation and functionalization at the 3-position often involve mild oxidants such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane, allowing selective oxidation without affecting other functional groups.

  • Scale-up procedures have been documented, involving larger reaction vessels with controlled atmospheres and temperature, ensuring reproducibility for potential industrial applications.

Data Tables Summarizing Preparation Methods

Method Reagents Reaction Type Solvent Temperature Yield Reference
Multi-step Organic Synthesis Boc2O, acyl chlorides, amines Protection, acylation, substitution DMF, ethyl acetate 0°C to 25°C 80-95% per step ,
One-pot Click Chemistry Azides, alkynes, CuI, DIPEA Copper-catalyzed azide-alkyne cycloaddition DMF 0°C to room temp >95%
Oxidation to Ketone PCC, Dess–Martin Oxidation Dichloromethane Room temperature High selectivity ,

Q & A

Basic: What are the standard synthetic routes for tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

Answer:
The compound is typically synthesized via multi-step routes involving Boc-protection, nucleophilic substitution, and coupling reactions. For example:

  • Method A : Reaction of tert-butyl 3-oxopiperazine-1-carboxylate with 2-aminoethyl reagents under anhydrous conditions (e.g., THF, Cs₂CO₃, Pd catalysts) yields the target compound. Optimizing catalyst loading (e.g., Pd₂dba₃ at 0.02 eq.) and temperature (100°C) improves cross-coupling efficiency .
  • Method B : Acid-mediated deprotection (e.g., HCl in EtOAc) followed by purification via silica gel chromatography achieves >60% purity. Lower yields in Method B (60% vs. 79% in Method A) highlight the impact of solvent choice and reaction time on byproduct formation .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm in 1H; ~28 ppm in 13C) and the 3-oxopiperazine carbonyl (δ ~167 ppm in 13C). Discrepancies in NH/CH₂ signals may indicate rotameric equilibria .
  • LCMS/ESI-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 270) and fragmentation patterns to confirm purity .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction (e.g., SHELX refinement, R factor <0.04) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • GHS Classification : Acute oral toxicity (Category 4; H302). Use PPE (gloves, lab coat) and work in a fume hood.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can researchers resolve contradictory data between NMR spectra and X-ray crystallography results?

Answer:

  • Tautomerism Analysis : The 3-oxopiperazine ring may exhibit keto-enol tautomerism, causing NMR signal splitting. Compare X-ray bond lengths (C=O at ~1.21 Å) with NMR carbonyl shifts to confirm the dominant tautomer .
  • Dynamic Effects : Low-temperature NMR (−40°C) or DFT calculations can resolve rotational barriers in the 2-aminoethyl group, reconciling discrepancies with static crystal structures .

Advanced: What strategies optimize coupling reactions involving the 3-oxopiperazine core?

Answer:

  • Catalyst Screening : Use Pd/Xantphos systems for Buchwald-Hartwig amination (e.g., 62% yield in thiophene coupling). Additives like Cs₂CO₃ improve base sensitivity .
  • Solvent Optimization : Polar aprotic solvents (1,4-dioxane) enhance nucleophilic displacement at the piperazine nitrogen, while Et₃N suppresses acid-mediated decomposition .

Advanced: How to troubleshoot low yields in Buchwald-Hartwig amination steps using this compound?

Answer:

  • Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent palladium oxidation.
  • Substrate Purity : Pre-purify tert-butyl intermediates via column chromatography to remove residual amines that poison catalysts .
  • Temperature Gradients : Stepwise heating (50°C → 100°C) minimizes side reactions during quinoline coupling .

Advanced: How do steric and electronic effects influence functionalization of the 2-aminoethyl substituent?

Answer:

  • Steric Hindrance : The tert-butyl group shields the piperazine ring, directing electrophiles to the less hindered aminoethyl site.
  • Electronic Tuning : Electron-withdrawing groups (e.g., trifluoromethyl) on aromatic coupling partners increase reactivity in SNAr reactions, achieving >90% conversion .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

  • Forced Degradation : Incubate the compound in buffers (pH 1–13, 40°C for 72 hrs) and monitor via HPLC. Acidic conditions cleave the Boc group, while alkaline media degrade the oxopiperazine ring .
  • Kinetic Analysis : Use Arrhenius plots (25–60°C) to predict shelf life. Activation energy (Eₐ) calculations reveal susceptibility to hydrolysis .

Advanced: What are the challenges in synthesizing derivatives with modified oxopiperazine rings?

Answer:

  • Ring Strain : Introducing substituents at the 3-oxo position destabilizes the chair conformation, requiring low-temperature crystallization to isolate pure diastereomers .
  • Redox Sensitivity : LiAlH₄ reduction of the ketone to alcohol must be quenched rapidly to prevent over-reduction of the piperazine ring .

Advanced: How to evaluate bioactivity in enzyme inhibition assays?

Answer:

  • Target Selection : Screen against P2X7 receptors or Mycobacterium tuberculosis InhA enzyme using fluorescence polarization (IC₅₀ <10 µM) .
  • SAR Studies : Modify the aminoethyl group with triazole or pyridyl moieties and assess binding via SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.